
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-
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Overview
Description
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the p-methoxyphenyl, 2-morpholinoethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Analgesic Activity
Research indicates that pyridazinone derivatives exhibit significant analgesic properties. For instance, derivatives such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone have been marketed in Japan as analgesics. These compounds have been synthesized and evaluated for their efficacy in pain relief, showing promising results in various preclinical models .
Anti-inflammatory Properties
The compound's structural features allow it to interact with cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have shown that amide derivatives of pyridazinones can selectively inhibit COX-2 without affecting COX-1, suggesting a potential for developing safer anti-inflammatory medications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For example, cell-based assays conducted on various tumor cell lines (MCF7, A549, HeLa) demonstrated that certain pyridazinones could inhibit proliferation and induce apoptosis in cancer cells. The mechanisms by which these compounds exert their effects are currently under investigation, with some studies focusing on their ability to disrupt cellular signaling pathways critical for cancer cell survival .
Synthesis and Functionalization
The synthesis of 3(2H)-pyridazinone derivatives typically involves multi-step processes that include the condensation of appropriate precursors followed by functionalization to enhance biological activity. For example, the reaction of p-chloroacetophenone with succinic anhydride has been utilized to create various substituted pyridazinones .
Table 1: Summary of Synthetic Routes for Pyridazinones
Case Studies and Research Findings
Several studies have documented the pharmacological profiles of pyridazinone derivatives:
- Study on Analgesic Activity : A comprehensive evaluation of amide derivatives indicated a strong correlation between structural modifications and analgesic potency. The study found that specific substitutions at the 3-position significantly enhanced activity against pain models .
- Anticancer Mechanisms : Research on pyridazinone derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a dual mechanism involving both cell cycle arrest and apoptosis induction .
- Selectivity for COX Enzymes : The development of selective COX-2 inhibitors from pyridazinones has shown promise in reducing side effects associated with non-selective NSAIDs. This selectivity is crucial for designing safer analgesics with fewer gastrointestinal complications .
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-piperidinoethyl)-6-phenyl-
- 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-pyrrolidinoethyl)-6-phenyl-
Uniqueness
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
3(2H)-Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The compound 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is particularly noteworthy for its potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyridazinone core substituted with a p-methoxyphenyl group, a morpholinoethyl chain, and a phenyl group at specific positions.
1. Anti-inflammatory Activity
Pyridazinone derivatives have been explored extensively for their anti-inflammatory properties. A study evaluated various pyridazinones, including the target compound, for their ability to inhibit pro-inflammatory cytokines such as IL-1β in HL-60 cells stimulated with lipopolysaccharide (LPS). Results indicated that certain derivatives exhibited potent inhibitory effects on IL-1β production, suggesting potential use in treating inflammatory conditions .
2. Analgesic Properties
The analgesic activity of pyridazinones has been documented through various experimental models. For instance, derivatives of 3(2H)-pyridazinone were tested for pain relief using the hot plate test. The results showed significant analgesic effects compared to control groups, indicating the potential of these compounds as non-steroidal anti-inflammatory drugs (NSAIDs) similar to Emorfazone, which is clinically used for pain management .
3. Antitumor Activity
Research has highlighted the cytotoxic effects of pyridazinone derivatives against various cancer cell lines. One study reported that certain pyridazinones demonstrated high activity against leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cell lines, with GI50 values less than 2 µM . This suggests that these compounds may serve as promising candidates for cancer therapy.
The biological activity of pyridazinones is often attributed to their ability to interact with specific molecular targets:
- PDE4 Inhibition : Some studies indicate that pyridazinones can inhibit phosphodiesterase type 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), thereby enhancing anti-inflammatory responses .
- Cyclooxygenase Inhibition : Pyridazinones have shown selective inhibition of cyclooxygenase-2 (COX-2), which is associated with inflammation and pain pathways. This selectivity enhances their therapeutic profile compared to traditional NSAIDs .
Case Studies
Properties
CAS No. |
23338-49-0 |
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Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-9-7-18(8-10-20)21-17-22(19-5-3-2-4-6-19)24-26(23(21)27)12-11-25-13-15-29-16-14-25/h2-10,17H,11-16H2,1H3 |
InChI Key |
APOLORJPLOSKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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